Glycosidase Inhibition Profile
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile exhibits a distinct enzyme inhibition profile compared to other benzofuran derivatives. It shows weak inhibition of bovine kidney α-L-fucosidase with an IC50 of 181,000 nM, rice α-glucosidase with an IC50 of 226,000 nM, and bovine liver β-galactosidase with an IC50 of 876,000 nM [1]. In contrast, a related benzofuran derivative, [3-[(5'-fluoro-2',4-dihydroxy-1,1'-biphenyl-3-yl)carbonyl]-2-methyl-1-benzofuran-5-yl]acetonitrile, inhibits the same α-L-fucosidase with an IC50 of 4.5 nM [2]. This 40,222-fold difference highlights the critical role of the 3-methyl and 5-acetonitrile substitution pattern in modulating enzyme affinity and selectivity, and underscores why this specific compound cannot be interchanged with more potent analogs without altering the biological response.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | α-L-fucosidase: 1.81×10^5 nM; α-glucosidase: 2.26×10^5 nM; β-galactosidase: 8.76×10^5 nM |
| Comparator Or Baseline | [3-[(5'-fluoro-2',4-dihydroxy-1,1'-biphenyl-3-yl)carbonyl]-2-methyl-1-benzofuran-5-yl]acetonitrile (IC50 = 4.5 nM) |
| Quantified Difference | α-L-fucosidase IC50 is 40,222-fold higher (weaker) for the target compound |
| Conditions | In vitro enzyme inhibition assays (bovine kidney, rice, bovine liver sources) |
Why This Matters
This data confirms the compound's specific and weak interaction with glycosidases, making it useful as a negative control or a scaffold for optimization where low intrinsic activity is desired.
- [1] BindingDB. (n.d.). BDBM50360269 CHEMBL1933097. Retrieved April 15, 2026. View Source
- [2] BRENDA. (n.d.). IC50 Value for [3-[(5'-fluoro-2',4-dihydroxy-1,1'-biphenyl-3-yl)carbonyl]-2-methyl-1-benzofuran-5-yl]acetonitrile. Retrieved April 15, 2026. View Source
